molecular formula C16H22N4 B1204869 Pirogliride CAS No. 62625-18-7

Pirogliride

Cat. No. B1204869
Key on ui cas rn: 62625-18-7
M. Wt: 270.37 g/mol
InChI Key: UFJFKQGRZLHOBO-UHFFFAOYSA-N
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Patent
US04211867

Procedure details

To 1.74 g (0.01 mole) of phenyl isocyanide dichloride in dry Et2O with cooling under N2 is added 0.71 g (0.01 mole) of pyrrolidine followed by 1.01 g (0.01 mole) of Et3N with stirring. The mixture is allowed to stir for 11/2 hrs. and then filtered to remove precipitated Et3N.HCl. To the filtrate is added 1.96 g (0.02 mole) of 1-methyl-2-iminopyrrolidine in an ice-water bath. The resultant mixture is allowed to stir overnight under N2 and then filtered to remove N-methyl-2-iminopyrrolidine hydrochloride, m.p. 182°-188° C. The filtrate is evaporated to dryness in vacuo affording in an oil which is dissolved in MeOH (10 ml) and treated with an equimolar amount of L(+)-tartaric acid. The resultant solution is concentrated while adding i-PrOH to give crystals. Recrystallization from isopropanol-acetonitrile gives the pure L-(+)-tartrate salt, N-(1-methyl-2-pyrrolidinylidene)-N'-phenyl-1-pyrrolidinecarboximidamide, m.p. 153°-56° C.
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Name
Quantity
1.01 g
Type
reactant
Reaction Step Three
Quantity
1.96 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([N:7]=[C:8](Cl)Cl)=[CH:3][CH:2]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.CCN(CC)CC.[CH3:23][N:24]1[CH2:28][CH2:27][CH2:26][C:25]1=[NH:29].[C:30]([OH:39])(=[O:38])[C@@H:31]([C@H:33]([C:35]([OH:37])=[O:36])[OH:34])[OH:32]>CCOCC.CO>[C:35]([C@@H:33]([C@H:31]([C:30]([O-:39])=[O:38])[OH:32])[OH:34])([O-:37])=[O:36].[CH3:23][N:24]1[CH2:28][CH2:27][CH2:26][C:25]1=[N:29][C:8]([N:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1)=[N:7][C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
C1=CC=C(C=C1)N=C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.71 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
1.01 g
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
1.96 g
Type
reactant
Smiles
CN1C(CCC1)=N
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 11/2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
and then filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated Et3N.HCl
STIRRING
Type
STIRRING
Details
to stir overnight under N2
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove N-methyl-2-iminopyrrolidine hydrochloride, m.p. 182°-188° C
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
affording in an oil which
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution is concentrated
ADDITION
Type
ADDITION
Details
while adding i-PrOH
CUSTOM
Type
CUSTOM
Details
to give crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol-acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
Name
Type
product
Smiles
CN1C(CCC1)=NC(=NC1=CC=CC=C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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